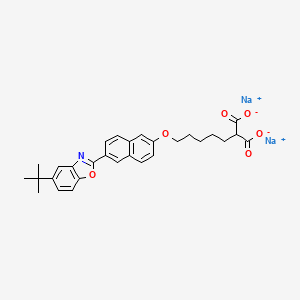

SK-216

Description

Properties

IUPAC Name |

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGMMYYLGKWIK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Function and Mechanism of Action

-

Modulation of the Tumor Microenvironment: The resulting increase in plasmin activity leads to the degradation of extracellular matrix components, which can impact cell migration and invasion.

Preclinical Efficacy in Oncology

Preclinical studies have demonstrated the anti-tumor and anti-metastatic potential of SK-216 in various cancer models.

In Vivo Tumor Growth and Metastasis

| Experimental Model | Cell Line | Treatment | Outcome | Reference |

| Subcutaneous Tumor Implantation | Lewis Lung Carcinoma (LLC) | Oral SK-216 | Reduced tumor size | [1] |

| Intravenous Tumor Injection | Lewis Lung Carcinoma (LLC) | Oral SK-216 | Reduced metastases | [1] |

| Subcutaneous Tumor Implantation | B16 Melanoma (PAI-1 non-secreting) | Oral SK-216 | Reduced tumor size | [1] |

| Intravenous Tumor Injection | B16 Melanoma (PAI-1 non-secreting) | Oral SK-216 | Reduced metastases | [1] |

Anti-Angiogenic Activity

SK-216 exhibits significant anti-angiogenic properties, which are believed to be a key contributor to its anti-tumor effects.[1]

| Assay | Cell Type | Treatment | Result | Reference |

| VEGF-induced Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | SK-216 | Inhibition of migration | [1] |

| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | SK-216 | Inhibition of tube formation | [1] |

| In Vivo Angiogenesis | Subcutaneous Tumors | Oral SK-216 | Reduced extent of angiogenesis | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of SK-216 and a typical experimental workflow for evaluating its in vivo efficacy.

Caption: Mechanism of action of SK-216 in the tumor microenvironment.

Caption: Experimental workflow for in vivo evaluation of SK-216.

Experimental Protocols

In Vivo Tumor Models

-

Cell Lines: Lewis Lung Carcinoma (LLC) and B16 Melanoma cells were utilized.[1]

-

Animals: Wild-type mice were used as hosts.[1]

-

Subcutaneous Tumor Model: Tumor cells were implanted subcutaneously into the mice. Tumor size was monitored regularly.[1]

-

Metastasis Model: Tumor cells were injected intravenously to establish metastatic colonies, typically in the lungs.[1]

-

Treatment: SK-216 was administered orally.[1]

In Vitro Angiogenesis Assays

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were used.[1]

-

Migration Assay: The effect of SK-216 on VEGF-induced HUVEC migration was assessed.[1]

-

Tube Formation Assay: The ability of HUVECs to form capillary-like structures (tubes) in the presence of SK-216 was evaluated.[1]

Conclusion

References

SK-216 as a PAI-1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation: Quantitative Analysis of SK-216 Efficacy

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of SK-216.

| Parameter | Value | Reference |

| IC50 for PAI-1 Inhibition | 44 µmol/L | [1] |

Table 2: In Vitro Effects on Cell Proliferation, Migration, and Tube Formation

| Cell Line | Assay | Treatment | Concentration | Outcome | Reference |

| HUVECs | Migration (VEGF-induced) | SK-216 | 30, 40, 50 µmol/L | Statistically significant inhibition | [1] |

| HUVECs | Tube Formation (VEGF-induced) | SK-216 | 30, 40, 50 µmol/L | Statistically significant inhibition | [1] |

| MRC-5 (human lung fibroblasts) | Proliferation | SK-216 | 50 µM | No effect | [2] |

| MRC-5 (human lung fibroblasts) | Proliferation | SK-216 | 150 µM | Suppression of proliferation | [2] |

Table 3: In Vitro Effects on Fibroblast Differentiation (TGF-β1 induced)

| Cell Line | Marker | Treatment | Concentration | Outcome | Reference |

| MRC-5 (human lung fibroblasts) | α-SMA mRNA | TGF-β1 + SK-216 | 50, 150 µM | Significant reversal of TGF-β1 induced increase | [2] |

| MRC-5 (human lung fibroblasts) | α-SMA protein | TGF-β1 + SK-216 | 50, 150 µM | Significant reduction in TGF-β1 induced expression | [2] |

| MRC-5 (human lung fibroblasts) | Fibronectin mRNA & protein | TGF-β1 + SK-216 | 50, 150 µM | No effect on TGF-β1 induced increase | [2] |

| MRC-5 (human lung fibroblasts) | Type I Collagen mRNA & protein | TGF-β1 + SK-216 | 50, 150 µM | No effect on TGF-β1 induced increase | [2] |

Table 4: In Vivo Anti-Tumor Efficacy in Mouse Models

| Tumor Model | Treatment | Dosing | Outcome | Reference |

| Subcutaneous Lewis Lung Carcinoma (LLC) | SK-216 (oral) | Dose-dependent | Reduction in tumor size | [1] |

| Subcutaneous B16 Melanoma | SK-216 (oral) | Not specified | Reduction in tumor size | [3] |

| Tail Vein Metastasis (LLC & B16) | SK-216 (oral) | Not specified | Reduction in lung metastases | [1] |

Table 5: In Vivo Anti-Fibrotic Efficacy in a Mouse Model

| Fibrosis Model | Treatment | Outcome | Reference | | :--- | :--- | :--- | | Bleomycin-induced pulmonary fibrosis | SK-216 (oral) | Reduced degree of pulmonary fibrosis |[4] | | Bleomycin-induced pulmonary fibrosis | SK-216 (oral) | Reduced active PAI-1 levels in BALF |[4] | | Bleomycin-induced pulmonary fibrosis | SK-216 (oral) | Reduced PAI-1 mRNA expression in lung tissue |[4] | | Bleomycin-induced pulmonary fibrosis | SK-216 (oral) | Reduced α-SMA expression in lung tissue |[4] |

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

-

Reagents:

-

Human uPA or tPA

-

Chromogenic plasmin substrate

-

Assay buffer (e.g., Tris-HCl, pH 8.5, containing a detergent like Tween 80)

-

SK-216 dissolved in a suitable solvent (e.g., DMSO)

-

Procedure:

-

Add varying concentrations of SK-216 to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add the chromogenic plasmin substrate to each well.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of SK-216 on the migration of endothelial cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Appropriate cell culture medium

-

6-well plates

-

200 µL pipette tip

-

Microscope with a camera

-

-

Procedure:

-

Seed HUVECs in 6-well plates and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of SK-216. A control group should receive medium with the vehicle.

-

Induce migration with an appropriate stimulus, such as Vascular Endothelial Growth Factor (VEGF).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

-

HUVEC Tube Formation Assay

This assay evaluates the effect of SK-216 on the ability of endothelial cells to form capillary-like structures.

-

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

96-well plates

-

VEGF

-

-

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for at least 30 minutes.

-

Harvest HUVECs and resuspend them in medium containing different concentrations of SK-216 and a pro-angiogenic stimulus like VEGF.

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate the plate at 37°C for a period of 4-18 hours.

-

Observe the formation of tube-like structures under a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Plasminogen Activator Inhibitor-1 Attenuates Transforming Growth Factor-β-Dependent Epithelial Mesenchymal Transition and Differentiation of Fibroblasts to Myofibroblasts | PLOS One [journals.plos.org]

SK-216: A PAI-1 Inhibitor Reshaping the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to SK-216 and its Target: PAI-1

Mechanism of Action of SK-216 in the Tumor Microenvironment

Inhibition of Angiogenesis

Reduction of Tumor Growth and Metastasis

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies on SK-216.

Table 1: In Vivo Efficacy of SK-216 in Mouse Models

| Model | Cell Line | Treatment | Outcome | Reference |

| Subcutaneous Tumor Model | Lewis Lung Carcinoma (LLC) | Oral SK-216 | Reduced tumor size | [5] |

| Subcutaneous Tumor Model | B16 Melanoma | Oral SK-216 | Reduced tumor size | [5] |

| Tail Vein Metastasis Model | Lewis Lung Carcinoma (LLC) | Oral SK-216 | Reduced extent of lung metastases | [5] |

| Tail Vein Metastasis Model | B16 Melanoma | Oral SK-216 | Reduced extent of lung metastases | [5] |

| Orthotopic Osteosarcoma Model | 143B Human Osteosarcoma | Intraperitoneal SK-216 | Suppressed lung metastases | [2][4] |

Table 2: In Vitro Effects of SK-216

| Cell Line | Assay | Treatment | Outcome | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | SK-216 | Inhibited VEGF-induced migration | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | SK-216 | Inhibited VEGF-induced tube formation | [5] |

| 143B Human Osteosarcoma Cells | Invasion Assay | SK-216 (25 and 50 µM) | ~40% inhibition of PAI-1 expression and suppressed invasion | [2] |

| 143B Human Osteosarcoma Cells | Western Blot | SK-216 | Reduced MMP-13 secretion | [2] |

Signaling Pathways and Experimental Workflows

SK-216 Mechanism of Action in the TME

Experimental Workflow for In Vivo Tumor Studies

Caption: Workflow for assessing SK-216 efficacy in in vivo tumor models.

Detailed Experimental Protocols

In Vivo Subcutaneous Tumor Model

-

Cell Culture: Lewis Lung Carcinoma (LLC) or B16 melanoma cells are cultured in appropriate media until they reach 80-90% confluency.

-

Animal Model: Wild-type C57BL/6 mice are used.

-

Tumor Cell Implantation: A suspension of 1 x 10^6 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

-

Treatment: Once tumors are palpable, mice are randomly assigned to a control group or a treatment group. SK-216 is administered orally daily at a specified dose (e.g., 10 mg/kg). The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2.

-

Endpoint: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

In Vitro HUVEC Tube Formation Assay

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well.

-

Treatment: Cells are treated with various concentrations of SK-216 in the presence of a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF). A control group without SK-216 is included.

-

Incubation: The plate is incubated at 37°C for 6-12 hours.

-

Analysis: The formation of capillary-like structures (tubes) is observed and quantified using a microscope. The total tube length and number of branch points are measured using image analysis software.

In Vitro Cell Invasion Assay

-

Chamber Preparation: Boyden chambers with an 8 µm pore size polycarbonate membrane coated with Matrigel are used.

-

Cell Seeding: 143B human osteosarcoma cells are serum-starved overnight, then seeded into the upper chamber in a serum-free medium.

-

Treatment: Various concentrations of SK-216 are added to the upper chamber with the cells.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.

-

Incubation: The chambers are incubated for 24-48 hours at 37°C.

-

Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Conclusion

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SK-216, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SK-216, a Novel Inhibitor of Plasminogen Activator Inhibitor-1, Suppresses Lung Metastasis of Human Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

SK-216: A Novel PAI-1 Inhibitor for Osteosarcoma Metastasis Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Osteosarcoma is the most prevalent primary malignant bone tumor in children and adolescents. Despite advancements in combined therapeutic approaches including surgery and chemotherapy, the prognosis for patients with metastatic osteosarcoma, particularly with lung metastases, remains poor. This underscores the urgent need for novel therapeutic strategies targeting the molecular drivers of metastasis.

Core Mechanism of Action: Targeting the PAI-1/MMP-13 Axis

Preclinical Data Summary

The anti-metastatic potential of SK-216 has been evaluated in both in vitro and in vivo models of osteosarcoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of SK-216 on Human Osteosarcoma 143B Cells

| Parameter | SK-216 Concentration (µM) | Result |

| PAI-1 Expression Inhibition | 25 | ~40% reduction[1] |

| 50 | ~40% reduction[1] | |

| Invasion Activity | 0 - 50 | Dose-dependent suppression[1] |

| Cell Proliferation | Not specified | No significant influence[1] |

| Cell Migration | Not specified | No significant influence[1] |

| MMP-13 Secretion | Dose-dependent | Reduction observed[1] |

Table 2: In Vivo Efficacy of SK-216 in an Orthotopic Mouse Model of Osteosarcoma

| Parameter | Treatment Group | Result |

| Lung Metastasis | SK-216 (6.6 µ g/200 µL, i.p., every 3 days) | Significant suppression[1] |

| Primary Tumor Growth | SK-216 (6.6 µ g/200 µL, i.p., every 3 days) | No significant influence[1] |

| PAI-1 Expression in Primary Tumor | SK-216 (6.6 µ g/200 µL, i.p., every 3 days) | Downregulation observed[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to facilitate the replication and further investigation of SK-216's effects on osteosarcoma metastasis.

In Vitro Invasion Assay

This protocol is adapted from standard Matrigel invasion assays and the specific details provided in the study by Tsuge et al. (2018).

Objective: To assess the effect of SK-216 on the invasive capacity of osteosarcoma cells.

Materials:

-

Human osteosarcoma cell line (e.g., 143B)

-

SK-216 (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Matrigel Basement Membrane Matrix

-

24-well Transwell inserts (8 µm pore size)

-

Cotton swabs

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Preparation of Matrigel-coated Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel with cold, serum-free cell culture medium.

-

Add the diluted Matrigel solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.

-

-

Cell Preparation and Seeding:

-

Culture osteosarcoma cells to ~80% confluency.

-

Harvest cells using trypsin and resuspend in serum-free medium.

-

Count the cells and adjust the concentration.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

-

Treatment with SK-216:

-

Add cell culture medium containing different concentrations of SK-216 (or vehicle control) to the upper chamber with the cells.

-

Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Assessment of Invasion:

-

After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a suitable fixative.

-

Stain the fixed cells with Crystal Violet.

-

Count the number of stained, invaded cells in multiple fields of view under a microscope.

-

Orthotopic Mouse Model of Osteosarcoma Lung Metastasis

This protocol describes the establishment of an orthotopic osteosarcoma model that spontaneously metastasizes to the lungs, as used in the in vivo evaluation of SK-216.

Objective: To evaluate the in vivo efficacy of SK-216 on primary tumor growth and lung metastasis of osteosarcoma.

Materials:

-

Human osteosarcoma cell line (e.g., 143B, preferably luciferase-labeled for in vivo imaging)

-

Immunocompromised mice (e.g., athymic nude mice)

-

SK-216 (prepared for intraperitoneal injection)

-

Phosphate-buffered saline (PBS)

-

Anesthetics

-

Surgical instruments

-

In vivo imaging system (for luciferase-labeled cells)

Protocol:

-

Cell Preparation:

-

Culture and harvest osteosarcoma cells as described for the in vitro assay.

-

Resuspend the cells in a suitable medium or PBS at the desired concentration for injection.

-

-

Orthotopic Injection:

-

Anesthetize the mice according to approved animal care protocols.

-

Make a small incision over the knee joint to expose the proximal tibia.

-

Carefully inject the osteosarcoma cell suspension into the medullary cavity of the tibia.

-

Close the incision with sutures or surgical clips.

-

-

SK-216 Treatment:

-

Allow the primary tumor to establish for a set period (e.g., one week).

-

Administer SK-216 or vehicle control (PBS) via intraperitoneal injection at the specified dose and schedule (e.g., 6.6 µ g/200 µL every 3 days).

-

-

Monitoring Tumor Growth and Metastasis:

-

Monitor the growth of the primary tumor at regular intervals using calipers or an in vivo imaging system.

-

Monitor the development of lung metastases using the in vivo imaging system.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., after 5 weeks), euthanize the mice.

-

Excise the primary tumor and lungs.

-

Quantify the metastatic burden in the lungs (e.g., by counting metastatic nodules or measuring the area of metastatic lesions).

-

Conclusion and Future Directions

Future research should focus on:

-

Optimizing the dosing and administration schedule of SK-216.

-

Investigating the potential for combination therapies with standard-of-care chemotherapeutics.

-

Exploring the efficacy of SK-216 in a broader range of osteosarcoma subtypes.

-

Conducting further preclinical studies to support the transition of SK-216 into clinical trials for osteosarcoma patients.

This technical guide provides a solid foundation for researchers to build upon in their efforts to develop novel and effective treatments for metastatic osteosarcoma.

References

The PAI-1 Inhibitor SK-216 in Lewis Lung Carcinoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction to SK-216 and Lewis Lung Carcinoma

The Role of Host PAI-1 in Tumor Progression

Quantitative Data Summary

Table 1: Summary of SK-216 Effects in Lewis Lung Carcinoma (Conceptual)

| Parameter | Control Group | SK-216 Treated Group | Percentage Inhibition (Conceptual) |

| Primary Tumor Volume (mm³) | High | Low | ~50% |

| Number of Lung Metastases | High | Low | Significant Reduction |

| Tumor Angiogenesis (Vessel Density) | High | Low | Significant Reduction |

| VEGF-Induced Endothelial Cell Migration | High | Low | Significant Inhibition |

| VEGF-Induced Endothelial Tube Formation | High | Low | Significant Inhibition |

Note: This table is a conceptual representation based on the reported findings. The exact quantitative values are not available.

Core Experimental Protocols

This section provides a detailed overview of the methodologies typically employed in the study of SK-216 in Lewis lung carcinoma models, based on established protocols.

Cell Culture

-

Cell Line: Lewis Lung Carcinoma (LLC1) cells.[8]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin and streptomycin).[1]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[9]

-

Subculture: Cells are passaged every 3-4 days at a ratio of 1:10 when reaching confluence.[1]

In Vivo Subcutaneous Tumor Model

-

Tumor Cell Inoculation:

-

LLC cells are harvested from culture, washed, and resuspended in sterile phosphate-buffered saline (PBS) or a similar vehicle.

-

A suspension of 5 x 10^6 LLC cells in 100 µl of saline is injected subcutaneously into the flank of each mouse.[1]

-

-

SK-216 Administration:

-

SK-216 is administered orally. The specific formulation and dosage would be as described in the primary study.

-

Treatment typically begins when tumors reach a palpable size and continues for a specified duration.

-

-

Tumor Measurement:

-

Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.

-

Tumor volume is calculated using the formula: (length x width²) / 2.

-

In Vivo Metastasis Model

-

Tumor Cell Inoculation:

-

LLC cells are prepared as described above.

-

A suspension of LLC cells is injected intravenously via the tail vein.

-

-

SK-216 Administration: Oral administration of SK-216 is performed as in the subcutaneous model.

-

Metastasis Quantification:

-

After a predetermined period, mice are euthanized, and the lungs are harvested.

-

Lungs are fixed, and the number of metastatic nodules on the lung surface is counted.[2][10]

-

For more detailed analysis, lungs can be sectioned and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.[9]

-

In Vitro Angiogenesis Assays

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

VEGF-Induced Cell Migration Assay:

-

HUVECs are seeded in the upper chamber of a transwell plate.

-

The lower chamber contains media with Vascular Endothelial Growth Factor (VEGF) to stimulate migration.

-

SK-216 is added to the media to assess its inhibitory effect.

-

After incubation, non-migrated cells are removed, and migrated cells on the lower surface of the membrane are stained and counted.

-

-

VEGF-Induced Tube Formation Assay:

-

A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a plate.

-

HUVECs are seeded onto the matrix in the presence of VEGF and varying concentrations of SK-216.

-

After incubation, the formation of capillary-like tube structures is observed and quantified by measuring parameters such as tube length and branch points.

-

Signaling Pathways and Visualizations

Below are Graphviz diagrams illustrating the proposed signaling pathway of SK-216 and a typical experimental workflow.

References

- 1. Murine Lewis Lung Carcinoma-Derived Endothelium Expresses Markers of Endothelial Activation and Requires Tumor-Specific Extracellular Matrix In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The Role of the Plasminogen Activator Inhibitor 1 ( PAI1 ) in Ovarian Cancer: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LLC cells tumor xenograft model [protocols.io]

- 7. 2.11. Lung metastasis quantification [bio-protocol.org]

- 8. ebiohippo.com [ebiohippo.com]

- 9. e-century.us [e-century.us]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for SK-216 (SNU-216) In Vitro Cell Culture

Introduction

These application notes provide a detailed protocol for the in vitro culture of the human gastric cancer cell line SNU-216. This cell line was established from a metastatic site (lymph node) of a 46-year-old female patient with gastric tubular adenocarcinoma. SNU-216 cells are an adherent, epithelial-like cell line, providing a valuable model for studying gastric cancer biology and for use in drug discovery and development. It is important to note that the designation "SK-216" in the context of cell culture likely refers to the SNU-216 cell line, as SK-216 is more commonly known as a chemical compound.

Cell Line Characteristics

| Characteristic | Description |

| Cell Line Name | SNU-216 |

| Synonyms | SNU216, NCI-SNU-216 |

| RRID | CVCL_3946[1] |

| Species of Origin | Homo sapiens (Human) |

| Tissue of Origin | Metastatic Lymph Node |

| Disease | Gastric Tubular Adenocarcinoma |

| Morphology | Epithelial-like, Adherent |

| Doubling Time | Approximately 36 hours[1] |

| Ploidy | Aneuploid |

Experimental Protocols

Media and Reagents

Complete Growth Medium:

-

RPMI-1640 Medium

-

10% Fetal Bovine Serum (FBS), heat-inactivated

-

1% Penicillin-Streptomycin (optional)

Reagents for Subculture:

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

0.25% Trypsin-EDTA solution

-

Complete Growth Medium

Reagents for Cryopreservation:

-

Complete Growth Medium

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Handling of Cryopreserved Cells

-

Upon receiving the cryovial, immediately transfer it to the vapor phase of liquid nitrogen for long-term storage or proceed with thawing.

-

To thaw, warm the vial rapidly in a 37°C water bath until a small amount of ice remains.

-

Wipe the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

-

Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.

-

Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 or T-75 cell culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium the following day to remove any residual cryoprotectant and dead cells.

Routine Cell Culture Maintenance

-

Media Renewal: Change the culture medium every 2-3 days, depending on the cell density and medium color.

-

Monitoring: Observe the cells daily under an inverted microscope to check for confluence, morphology, and signs of contamination.

Subculturing Protocol

SNU-216 cells should be subcultured when they reach 80-90% confluency.

-

Aspirate the spent medium from the culture flask.

-

Wash the cell monolayer once with sterile PBS to remove any residual serum.

-

Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

-

Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Observe the cells under a microscope; they should appear rounded and detached.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed new culture flasks at the recommended seeding density. A general subcultivation ratio is 1:2 to 1:3.

-

Add the appropriate volume of pre-warmed complete growth medium to the new flasks.

-

Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.

| Parameter | Recommendation |

| Subculture when | 80-90% confluent |

| Dissociation Reagent | 0.25% Trypsin-EDTA |

| Incubation Time | 2-5 minutes at 37°C |

| Subcultivation Ratio | 1:2 to 1:3 |

| Recommended Seeding Density | 2 x 10^4 to 5 x 10^4 cells/cm² |

Cryopreservation Protocol

-

Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 150 x g for 5 minutes.[2]

-

Resuspend the cell pellet in a pre-chilled cryopreservation medium at a concentration of 2-4 x 10^6 cells/mL.[2] A commonly used cryopreservation medium is 90% FBS with 10% DMSO.[2]

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C overnight to ensure a slow cooling rate of approximately -1°C per minute.

-

For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.

Visualizations

TGF-β Signaling Pathway in Gastric Cancer

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a tumor promoter in later stages. In many gastrointestinal cancers, including gastric cancer, alterations in this pathway are common.[3][4] SNU cell lines have been utilized in studies investigating the TGF-β signaling pathway.[5][6]

Caption: Canonical TGF-β/Smad signaling pathway.

Experimental Workflow: High-Throughput Drug Screening

SNU-216 cells are suitable for high-throughput screening (HTS) of anti-cancer compounds. The following workflow outlines a typical process.

Caption: A typical workflow for a cell-based high-throughput drug screen.

References

- 1. Cellosaurus cell line SNU-216 (CVCL_3946) [cellosaurus.org]

- 2. Cryopreservation of Cell Lines [sigmaaldrich.com]

- 3. The Role of TGF-β and Its Receptors in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Engineering Gastric Cancer Cell SNU-216 for Self-destruction - Creative Biolabs [creative-biolabs.com]

- 6. Biology of SNU Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SK-216 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on SK-216.

Table 1: Summary of SK-216 Efficacy in Mouse Tumor Models

| Study | Mouse Model | Tumor Type | Administration Route | Dosage Regimen | Key Findings |

| Masuda et al., 2013 | C57BL/6 | Lewis Lung Carcinoma (LLC) | Oral | 10 mg/kg, daily | Significant reduction in primary tumor growth and lung metastasis. |

| Masuda et al., 2013 | C57BL/6 | B16 Melanoma | Oral | 10 mg/kg, daily | Significant reduction in primary tumor growth and lung metastasis. |

Experimental Protocols

Protocol 1: Oral Administration of SK-216 in a Subcutaneous Tumor Model

This protocol is adapted from the study by Masuda et al. (2013) for investigating the efficacy of orally administered SK-216 on the growth and metastasis of Lewis Lung Carcinoma (LLC) or B16 Melanoma cells in C57BL/6 mice.

Materials:

-

SK-216

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Lewis Lung Carcinoma (LLC) cells or B16 Melanoma cells

-

C57BL/6 mice (6-8 weeks old)

-

Sterile PBS

-

Matrigel (optional)

-

Animal gavage needles (20-22 gauge)

-

Syringes

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Sterile surgical instruments

Experimental Workflow:

Caption: Workflow for in vivo efficacy testing of oral SK-216.

Procedure:

-

Tumor Cell Implantation:

-

Culture LLC or B16 melanoma cells to 80-90% confluency.

-

Harvest the cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells/100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to enhance tumor take rate.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice daily for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into a treatment group and a control (vehicle) group.

-

-

Preparation of SK-216 Solution:

-

Prepare a stock solution of SK-216 in a suitable solvent (e.g., DMSO).

-

On each day of treatment, dilute the stock solution with the vehicle (e.g., 0.5% carboxymethylcellulose) to the final desired concentration of 1 mg/mL for a 10 mg/kg dose in a 100 µL administration volume for a 20g mouse. Ensure the final DMSO concentration is low (e.g., <5%) to avoid toxicity.

-

-

Oral Administration:

-

Administer 10 mg/kg of SK-216 to the treatment group daily via oral gavage.

-

Administer an equal volume of the vehicle to the control group.

-

-

Tumor Measurement and Monitoring:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), sacrifice the mice.

-

Excise the primary tumors and weigh them.

-

Examine the lungs and other organs for metastatic nodules. The number of surface lung metastases can be counted under a dissecting microscope.

-

Tumor and lung tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

-

Note: The exact duration of the experiment and the endpoint criteria should be defined in the experimental protocol and approved by the Institutional Animal Care and Use Committee (IACUC).

This document provides a starting point for researchers working with SK-216. It is crucial to optimize the protocols for specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.

References

preparing SK-216 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of SK-216

A clear understanding of the physicochemical properties of SK-216 is essential for its effective use in research.

| Property | Value | Reference |

| Chemical Name | 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt | [1] |

| Molecular Weight | 533.52 g/mol | [1][2] |

| Empirical Formula | C₂₉H₂₉NNa₂O₆ | [2] |

| CAS Number | 654080-03-2 | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥98% (HPLC) | [1] |

Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical for obtaining reproducible experimental results.

| Solvent | Concentration | Method | Reference |

| Water | 5 mM (2.67 mg/mL) | Gentle warming | [1] |

| Water | 12.50 mM (6.67 mg/mL) | Ultrasonic and warming and heat to 60°C | [3] |

Protocol for Preparing a 10 mM SK-216 Stock Solution in Water:

-

Materials:

-

SK-216 solid powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Ultrasonicator (optional)

-

0.22 µm sterile filter

-

-

Calculation:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 533.52 g/mol * 1000 mg/g = 5.3352 mg

-

-

-

Procedure:

-

Weigh out 5.34 mg of SK-216 powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of sterile water to the tube.

-

Vortex the solution thoroughly.

-

If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be applied until the solution is clear.[3]

-

Once dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Storage and Stability

Proper storage is crucial to maintain the activity of SK-216.

| Form | Storage Temperature | Duration | Special Conditions | Reference |

| Solid | Room Temperature | Desiccate | [1] | |

| Stock Solution | -20°C | 1 month | Sealed storage, away from moisture. | [3] |

| Stock Solution | -80°C | 6 months | Sealed storage, away from moisture. | [3] |

Safety and Handling

-

SK-216 is for research use only and not for human or veterinary use.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

-

Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

In case of contact with eyes or skin, wash immediately with plenty of water.

-

Consult the Material Safety Data Sheet (MSDS) from your supplier for complete safety information.

Experimental Protocols

In Vitro Cell-Based Assays

SK-216 has been shown to inhibit cell invasion and angiogenesis in various cell lines.

Table of In Vitro Applications:

| Cell Line | Concentration(s) | Incubation Time | Assay | Observed Effect | Reference |

| 143B (Human Osteosarcoma) | 25, 50 µM | 48 h | Cell Invasion Assay | Inhibition of PAI-1 expression and cell invasion. | [3] |

| HUVECs | Not specified | Not specified | VEGF-induced migration and tube formation | Inhibition of migration and tube formation. | [4] |

Protocol: Cell Invasion Assay using a Transwell System

-

Cell Culture: Culture 143B osteosarcoma cells in appropriate media until they reach 70-80% confluency.

-

Starvation: Serum-starve the cells for 24 hours prior to the experiment.

-

Preparation of Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Harvest the starved cells and resuspend them in serum-free media. Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.

-

Treatment: In the lower chamber, add media containing a chemoattractant (e.g., fetal bovine serum). In the upper chamber, add serum-free media containing different concentrations of SK-216 (e.g., 0, 25, 50 µM).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Analysis:

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable stain (e.g., crystal violet).

-

Count the number of invading cells in several microscopic fields.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for Stock Solution Preparation

A standardized workflow ensures consistency in the preparation of SK-216 stock solutions for various experiments.

References

- 1. cusabio.com [cusabio.com]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 4. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SK-216 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for SK-216 and its improved formulation, DT-216P2, in preclinical animal studies. The protocols are based on publicly available information and standard laboratory practices.

Introduction to SK-216 and DT-216P2

SK-216, also known as DT-216, is a pioneering GeneTAC™ (Gene Targeting Chimera) small molecule developed to address the genetic basis of Friedreich's ataxia.[1][2][3] This condition is characterized by a GAA repeat expansion in the frataxin (FXN) gene, which hinders its transcription and leads to reduced levels of the essential mitochondrial protein, frataxin.[1][4][5][6] SK-216 is designed to bind to this expanded GAA sequence, thereby facilitating the transcription of the FXN gene and restoring frataxin production.[1][4][5][6][7]

Early preclinical and clinical development revealed that the initial formulation of DT-216 could cause injection site reactions, specifically thrombophlebitis.[7] This led to the development of an improved formulation, DT-216P2, which demonstrates a more favorable safety profile at the injection site and improved pharmacokinetic properties.[3][7] Preclinical studies for SK-216 and its successor have been conducted in rodent and non-human primate models.[8]

Administration Routes and Pharmacokinetic Overview

Systemic administration is necessary for SK-216 to reach target tissues, including the central nervous system, heart, and skeletal muscle.[8] The primary routes of administration explored in animal studies are intravenous and subcutaneous injections.[7]

Quantitative Data Summary

While specific pharmacokinetic parameters from animal studies are not extensively published, the following tables are structured to present such data once it becomes available. The values presented are illustrative placeholders based on typical small molecule drug discovery findings and should not be considered as actual experimental results for SK-216.

Table 1: Illustrative Pharmacokinetic Parameters of SK-216 in Rodents (Mouse Model)

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Intravenous (IV) | 1 | 850 | 0.1 | 2.5 | 100 |

| Subcutaneous (SC) | 5 | 450 | 0.5 | 3.0 | 80 |

Table 2: Illustrative Pharmacokinetic Parameters of DT-216P2 in Non-Human Primates (NHP)

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1200 | 0.1 | 4.0 | 100 |

| Subcutaneous (SC) | 10 | 600 | 1.0 | 5.5 | 75 |

Experimental Protocols

The following are generalized protocols for the administration of SK-216/DT-216P2 in animal studies. These should be adapted based on specific experimental goals and in accordance with institutional animal care and use committee (IACUC) guidelines.

Intravenous (IV) Injection Protocol

Objective: To achieve rapid and complete systemic exposure.

Materials:

-

DT-216P2 formulated in a sterile, isotonic vehicle suitable for intravenous injection.

-

Appropriate syringes and needles (e.g., 27-30 gauge).

-

Animal restrainer.

-

70% ethanol (B145695) for disinfection.

Procedure:

-

Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats) or non-human primate model. Animals should be healthy and acclimated to the laboratory environment.

-

Dose Preparation: Prepare the dosing solution of DT-216P2 at the desired concentration in a sterile vehicle. The final formulation should be clear and free of particulates.

-

Animal Restraint: Properly restrain the animal. For rodents, a tail vein injection is common.

-

Injection Site Preparation: Gently warm the tail to dilate the lateral tail vein. Swab the injection site with 70% ethanol.

-

Administration: Insert the needle into the vein at a shallow angle. Slowly inject the dosing solution. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

-

Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Monitor for signs of distress or injection site complications. Return the animal to its cage once stable.

Subcutaneous (SC) Injection Protocol

Objective: To achieve sustained systemic exposure.

Materials:

-

DT-216P2 formulated in a sterile vehicle suitable for subcutaneous injection.

-

Appropriate syringes and needles (e.g., 25-27 gauge).

-

70% ethanol for disinfection.

Procedure:

-

Animal Model: As described for the IV protocol.

-

Dose Preparation: Prepare the dosing solution as per the IV protocol.

-

Injection Site Preparation: Shave the fur from the dorsal scapular region. Swab the skin with 70% ethanol.

-

Administration: Gently lift a fold of skin. Insert the needle into the tented area, parallel to the body surface. Inject the dosing solution to form a subcutaneous bleb. The injection volume should be appropriate for the site (e.g., 5-10 mL/kg for mice).

-

Post-injection Monitoring: Observe the animal for any adverse reactions and monitor the injection site for signs of irritation, inflammation, or necrosis over the following days. The improved formulation of DT-216P2 is expected to have a better local tolerance profile.[7]

Signaling Pathway and Experimental Workflow

Mechanism of Action of SK-216

SK-216 acts by targeting the expanded GAA repeats in the intron of the FXN gene. This binding event is believed to remodel the chromatin structure, making the gene more accessible to the transcriptional machinery and overcoming the transcriptional pausing caused by the repeat expansion. This leads to an increase in FXN mRNA and, subsequently, frataxin protein levels.

Caption: Mechanism of action of SK-216/DT-216P2.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a compound like SK-216 in animal models.

Caption: General experimental workflow for SK-216 animal studies.

References

- 1. neurologylive.com [neurologylive.com]

- 2. Design Therapeutics Reports Initial Results from Phase 1 Multiple-Ascending Dose Study of DT-216 for the Treatment of Friedrich Ataxia | Design Therapeutics, Inc [designtx.gcs-web.com]

- 3. ataxia.org.uk [ataxia.org.uk]

- 4. investors.designtx.com [investors.designtx.com]

- 5. friedreichsataxianews.com [friedreichsataxianews.com]

- 6. Design Therapeutics to Present Preclinical Data [globenewswire.com]

- 7. curefa.org [curefa.org]

- 8. friedreichsataxianews.com [friedreichsataxianews.com]

Application Notes and Protocols for SK-216 in a Matrigel Plug Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1] The Matrigel plug assay is a widely used in vivo model to study angiogenesis.[2][3] It involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies and allows for the infiltration of host cells and the formation of new blood vessels in response to pro-angiogenic stimuli.[2][4]

Experimental Protocols

Materials and Equipment

-

Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).[2]

-

Matrigel: Growth factor-reduced Matrigel Matrix.

-

Pro-angiogenic Factor: Recombinant human or murine Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor-2 (FGF2).

-

Test Compound: SK-216.

-

Control Vehicle: Appropriate solvent for SK-216 (e.g., DMSO, PBS).

-

Anesthetics: For animal procedures.

-

Surgical Tools: Syringes, needles (24-26 gauge), scalpels, forceps.

-

Reagents for Analysis:

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the Matrigel plug assay with SK-216.

Detailed Protocol

-

Preparation of Matrigel Mixture (on ice):

-

Thaw growth factor-reduced Matrigel overnight at 4°C.[2] Keep on ice at all times to prevent premature solidification.

-

Prepare the following experimental groups (volume per injection, typically 0.3-0.5 mL):

-

Group 1 (Negative Control): Matrigel + Vehicle.

-

Group 2 (Positive Control): Matrigel + Pro-angiogenic factor (e.g., 150 ng/mL VEGF) + Vehicle.

-

Group 3 (Experimental): Matrigel + Pro-angiogenic factor + SK-216 (at desired concentrations, e.g., 1, 10, 50 µM - concentrations should be optimized).

-

-

Gently mix the components in a pre-chilled tube. Avoid introducing air bubbles.

-

-

Subcutaneous Injection:

-

Anesthetize the mice according to approved animal protocols.

-

Using a pre-chilled syringe with a 24-26 gauge needle, subcutaneously inject the Matrigel mixture into the dorsal flank of the mice.[2]

-

The Matrigel will form a solid plug as it warms to body temperature.

-

-

Incubation Period:

-

House the mice for a period of 7 to 14 days to allow for vascularization of the Matrigel plug. The optimal duration may need to be determined empirically.

-

-

Matrigel Plug Excision and Analysis:

-

At the end of the incubation period, euthanize the mice and surgically excise the Matrigel plugs.[2]

-

The plugs can be processed for various analyses:

-

Gross Examination: Photograph the plugs to visually assess vascularization.

-

Hemoglobin Quantification: Homogenize a portion of the plug and measure the hemoglobin content using a hemoglobin assay kit. This provides a quantitative measure of blood vessel formation.[6]

-

Immunohistochemistry (IHC): Fix the plugs in formalin, embed in paraffin, and section.[2][8] Stain sections with antibodies against endothelial cell markers such as CD31 or CD34 to visualize and quantify blood vessels.[2]

-

RT-qPCR: Homogenize a portion of the plug in an RNA lysis buffer (e.g., TRIzol) for RNA extraction. Perform RT-qPCR to analyze the expression of angiogenesis-related genes (e.g., VEGFA, VEGFR2, CD31).[7][9]

-

-

Data Presentation

The quantitative data obtained from the Matrigel plug assay can be summarized in the following tables for clear comparison between experimental groups.

Table 1: Hemoglobin Content in Matrigel Plugs

| Treatment Group | N | Mean Hemoglobin (mg/dL) | Standard Deviation | p-value (vs. Positive Control) |

| Negative Control | 5 | |||

| Positive Control | 5 | |||

| SK-216 (Low Dose) | 5 | |||

| SK-216 (High Dose) | 5 |

Table 2: Microvessel Density from IHC Analysis

| Treatment Group | N | Mean Microvessel Density (vessels/mm²) | Standard Deviation | p-value (vs. Positive Control) |

| Negative Control | 5 | |||

| Positive Control | 5 | |||

| SK-216 (Low Dose) | 5 | |||

| SK-216 (High Dose) | 5 |

Table 3: Relative Gene Expression from RT-qPCR Analysis

| Treatment Group | N | Relative VEGFA mRNA Expression | Relative CD31 mRNA Expression |

| Negative Control | 5 | ||

| Positive Control | 5 | ||

| SK-216 (Low Dose) | 5 | ||

| SK-216 (High Dose) | 5 |

Signaling Pathway

Troubleshooting

-

Premature Matrigel Solidification: Ensure Matrigel and all related reagents and equipment are kept on ice until injection.

-

High Variability in Plug Size: Standardize injection volume and technique.

-

Difficulty in Locating Plugs: Inject into a consistent subcutaneous location. The high concentration Matrigel can help maintain plug integrity.[8]

Conclusion

References

- 1. Mechanical regulation of the early stages of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 5. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. researchgate.net [researchgate.net]

- 8. corning.com [corning.com]

- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SK-216 Treatment in Human Umbilical Vein Endothelial Cells (HUVECs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: PAI-1 Inhibition in HUVECs

References

Application Notes and Protocols for SK-216 Anti-Metastatic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for the preclinical evaluation of SK-216's anti-metastatic efficacy. The described experimental designs cover key in vitro and in vivo assays to elucidate the mechanisms of action and quantify the therapeutic potential of SK-216.

Hypothesized Signaling Pathway of SK-216 Action

Caption: Hypothesized signaling pathway of SK-216 in inhibiting cancer metastasis.

In Vitro Anti-Metastatic Studies

A series of in vitro assays are essential to dissect the specific effects of SK-216 on cancer cell metastatic potential. Human osteosarcoma (143B) and Lewis lung carcinoma (LLC) cell lines are recommended based on existing literature.[1][2]

Experimental Workflow for In Vitro Assays

References

Application Notes and Protocols for SK-216 Intraperitoneal Injection in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: PAI-1 Signaling Pathway

Experimental Protocol: Intraperitoneal Injection of SK-216 in a Mouse Xenograft Model

Materials

-

SK-216

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Mouse xenograft model (e.g., BALB/c nude mice with intraperitoneally injected human colorectal cancer cells like Colo-205)

-

Anesthetic (optional, for inexperienced handlers)

-

Personal protective equipment (lab coat, gloves)

Experimental Workflow

Procedure

-

Preparation of SK-216 Solution:

-

Ensure the solution is sterile, for example, by filtration through a 0.22 µm filter.

-

Warm the solution to room temperature before injection to minimize discomfort to the animal.

-

Animal Preparation and Restraint:

-

Weigh the mouse to accurately calculate the dose of SK-216.

-

Properly restrain the mouse by grasping the loose skin over the shoulders and neck. The mouse should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.

-

-

Injection:

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Disinfect the injection site with a 70% ethanol wipe.

-

Insert a sterile 25-27 gauge needle, bevel up, at a 15-20 degree angle.

-

Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and start over with a fresh needle and solution at a new site.

-

If aspiration is clear, slowly inject the SK-216 solution into the peritoneal cavity.

-

-

Post-Injection Care and Monitoring:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.

-

Continue treatment as per the experimental design (e.g., daily injections for a specified period).

-

Data Presentation

The efficacy of SK-216 treatment can be assessed by monitoring tumor growth and overall animal health.

Table 1: Representative Dosing and Efficacy of PAI-1 Inhibitors in Mouse Xenograft Models

| PAI-1 Inhibitor | Mouse Model | Tumor Cell Line | Dosage and Administration | Key Findings | Reference |

| SK-216 | Wild-type | Lewis Lung Carcinoma | Oral administration | Reduced size of subcutaneous tumors and extent of metastases. | [1] |

| TM5441 | BALB/c nude | Colo-205 (co-injected with CFA or FBS) | Intraperitoneal injection | Significantly lower tumor burden in treated mice. | [6] |

| TM5441 | Xenotransplanted mice | HT1080 and HCT116 | 20 mg/kg daily, oral | Increased tumor cell apoptosis and disruptive effect on tumor vasculature. | [7] |

| Tiplaxtinin (PAI-039) | Athymic mice | T24 and HeLa | 1 mg/kg, oral | Reduced tumor xenograft growth, reduced tumor angiogenesis, and increased apoptosis. | [8] |

Table 2: Expected Outcomes of SK-216 Treatment in a Peritoneal Carcinomatosis Model

| Parameter | Measurement Method | Expected Outcome with SK-216 Treatment |

| Tumor Burden | Bioluminescent imaging (for luciferase-expressing cells), tumor nodule count and weight at necropsy | Reduction in bioluminescent signal, number, and weight of tumor nodules compared to vehicle control. |

| Ascites Formation | Measurement of abdominal circumference, volume of ascitic fluid at necropsy | Decreased abdominal circumference and ascitic fluid volume. |

| Animal Survival | Kaplan-Meier survival analysis | Increased median and overall survival time. |

| Mechanism of Action Confirmation | Immunohistochemistry (IHC) or Western blot of tumor tissue | Decreased expression of PAI-1, reduced angiogenesis markers (e.g., CD31), and increased apoptosis markers (e.g., cleaved caspase-3). |

Conclusion

References

- 1. SK-216, an inhibitor of plasminogen activator inhibitor-1, limits tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wcrj.net [wcrj.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Ligand-mediated PAI-1 inhibition in a mouse model of peritoneal carcinomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

SK-216 solubility issues in aqueous solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SK-216. The following information addresses common challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving SK-216?

A1: SK-216 exhibits poor solubility in aqueous solutions. It is recommended to first dissolve SK-216 in an organic solvent such as Dimethyl Sulfoxide (B87167) (DMSO) to create a stock solution.[1][2] For many poorly soluble compounds, creating a high-concentration stock in 100% DMSO is a common starting point.

Q2: What is the general stability of SK-216 in aqueous solutions?

A2: Due to its hydrophobic nature, SK-216 may precipitate out of aqueous solutions over time, especially at higher concentrations and neutral pH. The stability of SK-216 in your experimental buffer will depend on the final concentration of the compound and the composition of the buffer. It is advisable to prepare fresh dilutions from your organic stock solution for each experiment.

Q3: Can I use other organic solvents to dissolve SK-216?

A3: Yes, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered. However, the choice of solvent will depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents. The solubility in these solvents should be determined empirically.

Q4: How should I store the SK-216 stock solution?

A4: SK-216 stock solutions in an anhydrous organic solvent such as DMSO should be stored at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.

Q: I observed precipitation immediately after diluting my SK-216 DMSO stock into my aqueous experimental buffer. How can I prevent this?

A: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:

-

Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of SK-216 in your aqueous solution.

-

Optimize the Co-solvent Percentage: While minimizing the organic solvent concentration is often desired, a certain percentage may be necessary to maintain solubility. Try preparing a dilution series with varying final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the optimal balance for your assay. Be mindful of the solvent's potential effects on your experimental system.

-

Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous media by forming micelles.[3][4]

-

pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups.[3] Experiment with adjusting the pH of your buffer to see if it improves the solubility of SK-216.

-

Particle Size Reduction: For some applications, techniques like sonication of the final solution can help to break down aggregates and transiently improve dispersion, though this may not prevent eventual precipitation.[3]

Issue 2: Inconsistent results in cell-based assays.

Q: I am seeing high variability in my experimental results when using SK-216 in cell culture. Could this be related to its solubility?

A: Yes, poor solubility can lead to inconsistent effective concentrations of the compound in your assay, resulting in high variability.

-

Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation or cloudiness. Use a microscope if necessary.

-

Pre-solubilization Protocol: Ensure your dilution protocol is consistent. Adding the DMSO stock to a vortexing tube of buffer can aid in rapid dispersion and reduce the chances of localized high concentrations that can lead to precipitation.

-

Formulation Strategies: For in vivo or long-term in vitro studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[4][5][6]

Experimental Protocols & Data

Solubility of SK-216 in Various Solvents

The following table summarizes the approximate solubility of SK-216 in common laboratory solvents. This data is intended as a guideline; actual solubility may vary based on the purity of the compound and the specific conditions.

| Solvent | Temperature (°C) | Approximate Solubility |

| Water | 25 | < 0.1 mg/mL |

| PBS (pH 7.4) | 25 | < 0.1 mg/mL |

| DMSO | 25 | ≥ 50 mg/mL |

| Ethanol | 25 | ~5 mg/mL |

| Propylene Glycol | 25 | ~2 mg/mL |

Protocol: Preparation of an SK-216 Working Solution using a Co-solvent Method

This protocol describes a general method for preparing a working solution of SK-216 in an aqueous buffer for in vitro experiments.

Materials:

-

SK-216 powder

-

Anhydrous DMSO

-

Sterile experimental aqueous buffer (e.g., PBS or cell culture medium)

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Accurately weigh out a known amount of SK-216 powder.

-

Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Add the DMSO to the SK-216 powder and vortex thoroughly until the compound is completely dissolved. This is your stock solution.

-

-

Prepare an Intermediate Dilution (Optional but Recommended):

-

To minimize the amount of DMSO in the final working solution, it is often helpful to make an intermediate dilution in the experimental buffer.

-

For example, dilute the 10 mM stock solution 1:10 in the experimental buffer to create a 1 mM intermediate solution with 10% DMSO. Vortex while adding the stock solution.

-

-

Prepare the Final Working Solution:

-

Serially dilute the intermediate solution into the experimental buffer to achieve your desired final concentrations.

-

Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.

-

-

Final Check:

-

Visually inspect the final working solutions for any signs of precipitation before use.

-

Visualizations

Caption: Workflow for preparing and troubleshooting SK-216 solutions.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. researchgate.net [researchgate.net]

how to dissolve SK-216 for cell culture

Frequently Asked Questions (FAQs)

Q1: What is SK-216 and what is its primary application in cell culture?

Q2: What is the chemical name and CAS number for SK-216?

A2: The chemical name for SK-216 is 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt. Its CAS number is 654080-03-2.

Q3: Is SK-216 soluble in common cell culture solvents like DMSO or PBS?

A3: SK-216 is soluble in water. One supplier suggests a maximum concentration of 5 mM in water with gentle warming. Another indicates solubility up to 12.50 mM in water with the aid of ultrasonication and heating to 60°C[1]. For in vivo studies, SK-216 has been administered intraperitoneally in PBS, suggesting its solubility and stability in this buffer[1].

Q4: What is the recommended final concentration of SK-216 in cell culture medium?

A4: The optimal final concentration will vary depending on the cell type and the specific experiment. Published studies have used concentrations in the range of 0-50 μM for inhibiting the invasion of human osteosarcoma cells[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Precipitation of SK-216 in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | - Prepare a fresh stock solution at a lower concentration.- Aid dissolution by gentle warming or sonication as recommended.- Ensure the solvent is of high purity. |

| Precipitation upon dilution in culture medium | The final concentration of the compound in the aqueous medium is too high, or the compound has limited aqueous solubility. | - Lower the final concentration of SK-216 in the culture medium.- Ensure the stock solution is fully dissolved before adding it to the medium.- Add the stock solution to the medium slowly while vortexing or mixing. |

| Inconsistent experimental results | - Degradation of the compound.- Inaccurate concentration of the stock solution.- Variability in cell culture conditions. | - Prepare fresh stock solutions regularly and store them properly.- Verify the concentration of your stock solution.- Maintain consistent cell culture conditions, including cell density and passage number. |

| Cell toxicity observed | The concentration of SK-216 is too high for the specific cell line. | - Perform a dose-response curve to determine the cytotoxic threshold for your cells.- Reduce the final concentration of SK-216 used in your experiments. |

Experimental Protocols

Preparation of a 10 mM Stock Solution of SK-216

Materials:

-

SK-216 powder (Molecular Weight: 533.52 g/mol )

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Weigh out 5.34 mg of SK-216 powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of sterile, nuclease-free water to the tube.

-

Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied until the solution is clear[1].

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 533.52 g/mol | |

| CAS Number | 654080-03-2 | |

| Solubility in Water | 5 mM (with gentle warming) | |

| Solubility in Water | 12.50 mM (with ultrasonic and warming to 60°C) | [1] |

| Purity | ≥98% (HPLC) |

Experimental Workflow

Caption: Workflow for preparing SK-216 stock solution and its application in cell culture experiments.

References

preventing SK-216 precipitation in media

Welcome to the technical support center for SK-216. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SK-216 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of SK-216 precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving SK-216?

A1: SK-216 is sparingly soluble in aqueous solutions. We recommend preparing a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] For most cell culture applications, the final concentration of DMSO in the media should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]

Q2: I observed precipitation after diluting my SK-216 stock solution in cell culture media. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds.[3] This can be caused by several factors:

-

Supersaturation: The concentration of SK-216 may exceed its solubility limit in the final aqueous medium.[4]

-

pH shift: The pH of the cell culture medium can affect the solubility of the compound.[5][6]

-

Temperature changes: A rapid change in temperature, such as adding a cold stock solution to warm media, can decrease solubility.

-

Interactions with media components: Salts, proteins, and other components in the media can interact with SK-216 and reduce its solubility.

Q3: How can I prevent SK-216 from precipitating in my cell culture experiments?

A3: To prevent precipitation, consider the following strategies:

-

Optimize Solvent Concentration: Keep the final DMSO concentration in your culture medium as low as possible while ensuring SK-216 remains dissolved.[2]

-

Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media.

-

Pre-warm Solutions: Ensure both your SK-216 stock solution and the cell culture medium are at 37°C before mixing.[1]

-